Diethyl 5-(hydroxymethyl)isophthalate

Description

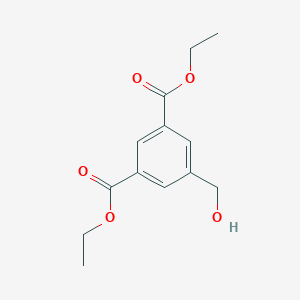

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRPMZYDTZVKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)CO)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346169 | |

| Record name | Diethyl 5-(hydroxymethyl)isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181425-91-2 | |

| Record name | Diethyl 5-(hydroxymethyl)isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 5-(hydroxymethyl)isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 5-(hydroxymethyl)isophthalate: Properties, Synthesis, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 5-(hydroxymethyl)isophthalate, identified by CAS number 181425-91-2, is an organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed, though generalized, experimental protocol for its synthesis and purification. Furthermore, this document explores its emerging role in drug development, particularly as a scaffold for designing targeted therapies. Special attention is given to its derivatives that modulate the activity of Protein Kinase C (PKC), a key enzyme implicated in cancer and other diseases.

Core Chemical and Physical Properties

This compound is a solid, combustible organic compound.[1][3] Its core properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 181425-91-2 | [1][2][3] |

| Molecular Formula | C₁₃H₁₆O₅ | [1][2][3] |

| Molecular Weight | 252.26 g/mol | [1][2][3] |

| Melting Point | 82-85 °C | [2] |

| Boiling Point (Predicted) | 398.6 ± 37.0 °C | [4] |

| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [4] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2] |

Spectroscopic Data (Predicted and Analog-Based)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a triplet and a quartet corresponding to the ethyl ester groups (CH₃ and OCH₂ respectively). A singlet for the benzylic protons of the hydroxymethyl group (CH₂OH) is also anticipated, along with signals in the aromatic region for the benzene ring protons.

-

¹³C NMR: The spectrum is expected to show signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methylene carbon of the hydroxymethyl group, and the carbons of the ethyl groups. For a similar compound, diethyl phthalate, characteristic peaks are observed around 167.1 ppm (C=O), in the 128.5-132.0 ppm range (aromatic carbons), and at 61.3 and 13.6 ppm for the ethyl ester carbons.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands indicating the presence of key functional groups:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

Strong absorption bands around 1720 cm⁻¹ due to the C=O stretching of the ester groups.

-

Peaks in the 1000-1300 cm⁻¹ range are expected for the C-O stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations would appear in their characteristic regions.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for phthalate esters involve the loss of the alkoxy group from the ester, and subsequent fragmentation of the aromatic ring.[5][6][7][8] For diethyl phthalate, a prominent peak at m/z 149 is observed, which is attributed to the phthalic anhydride cation.[6][8]

Solubility Profile

Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents. A general solubility guide is provided below.

| Solvent | Predicted Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Diethyl Ether | Moderately Soluble |

| Hexane | Sparingly Soluble to Insoluble |

| Water | Sparingly Soluble |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 5-(hydroxymethyl)isophthalic acid with ethanol in the presence of an acid catalyst.

Materials:

-

5-(hydroxymethyl)isophthalic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-(hydroxymethyl)isophthalic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

-

If using a mixed solvent system, add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity persists.

-

Reheat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Role in Drug Development and Signaling Pathways

Derivatives of 5-(hydroxymethyl)isophthalic acid have shown significant promise in the field of drug development, particularly in oncology. These compounds have been investigated as ligands targeting the C1 domain of Protein Kinase C (PKC).[9][10][11]

Targeting the Protein Kinase C (PKC) Signaling Pathway

PKC isoforms are crucial regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer.[9][10] The C1 domain of PKC is a key regulatory region that binds to diacylglycerol (DAG) and phorbol esters, leading to enzyme activation. Isophthalic acid derivatives, including those derived from this compound, have been designed to bind to this C1 domain, thereby modulating PKC activity.[10] This can either activate or inhibit PKC-dependent signaling pathways, such as the ERK phosphorylation cascade.[10]

Caption: Simplified PKC signaling pathway modulated by isophthalate derivatives.

Induction of Apoptosis

Hydrophobic derivatives of 5-(hydroxymethyl)isophthalic acid have been reported to selectively induce apoptosis in leukemia cells while showing less toxicity to normal fibroblasts. While the precise mechanism is still under investigation, it is hypothesized that these compounds may trigger the intrinsic apoptotic pathway. This pathway involves the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.

Caption: General experimental workflow to assess apoptosis induction.

Conclusion

This compound is a versatile chemical intermediate with established physical and chemical properties. While detailed experimental protocols and spectroscopic data require further specific investigation, its role as a precursor to biologically active molecules is of significant interest to the drug development community. In particular, its derivatives that target the PKC signaling pathway and induce apoptosis highlight its potential as a scaffold for the development of novel anticancer therapeutics. Further research into the precise mechanisms of action and optimization of these derivatives could lead to the development of new and effective treatments for a range of diseases.

References

- 1. PubChemLite - this compound (C13H16O5) [pubchemlite.lcsb.uni.lu]

- 2. 5-(羟甲基)异酞酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. archimer.ifremer.fr [archimer.ifremer.fr]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Diethyl Phthalate [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - Design, Synthesis, and Biological Activity of Isophthalic Acid Derivatives Targeted to the C1 Domain of Protein Kinase C - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]

Technical Guide: Physicochemical Properties of Diethyl 5-(hydroxymethyl)isophthalate

This document provides a concise overview of the fundamental physicochemical properties of Diethyl 5-(hydroxymethyl)isophthalate, a compound of interest in chemical research and development. The data presented herein is intended for researchers, scientists, and professionals in drug development.

Core Compound Data

The essential molecular attributes of this compound are summarized in the table below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C13H16O5[1][2] |

| Molecular Weight | 252.26 g/mol [1][3][4] |

| IUPAC Name | diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate[2] |

| CAS Number | 181425-91-2[1][3] |

| Linear Formula | HOCH2C6H3-1,3-(CO2C2H5)2[3] |

Note on Experimental Protocols and Pathway Visualizations:

The user request specified the inclusion of detailed experimental protocols and signaling pathway diagrams. For the specific scope of providing the molecular weight and formula of a chemical compound, these requirements are not applicable.

-

Experimental Protocols: The determination of molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. The detailed protocols for these well-established methods are extensive and fall outside the scope of this document.

-

Signaling Pathways: this compound is a chemical reagent. As such, it does not have an associated biological signaling pathway. Such diagrams are relevant for illustrating interactions of molecules within a biological system.

The following sections would typically be populated in a full technical guide but are not relevant to the core query.

Experimental Protocols

(Not applicable for this data request.)

Logical Relationships and Workflows

(Not applicable for this data request.)

References

An In-depth Technical Guide to the Solubility of Diethyl 5-(hydroxymethyl)isophthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-(hydroxymethyl)isophthalate is an aromatic ester containing both diester functionalities and a primary hydroxyl group. Its molecular structure dictates its physicochemical properties, most notably its solubility, which is a critical parameter in various applications including chemical synthesis, purification, formulation, and drug delivery. Understanding its solubility profile in different organic solvents is essential for designing efficient processes, ensuring homogeneity in reaction mixtures, and developing stable formulations.

This technical guide outlines the predicted solubility of this compound based on its chemical structure and provides a general framework for the experimental determination of its solubility.

Molecular Structure and Predicted Solubility

The structure of this compound features a central benzene ring, two ethyl ester groups (-COOCH₂CH₃), and a hydroxymethyl group (-CH₂OH). The solubility of this molecule is governed by the interplay of these components:

-

Polar Functional Groups: The two ester groups and the hydroxyl group are polar. The ester's carbonyl oxygen and the hydroxyl group's oxygen are capable of acting as hydrogen bond acceptors. The hydrogen of the hydroxyl group can also act as a hydrogen bond donor. These groups enhance solubility in polar solvents.[1][2]

-

Non-polar Core: The benzene ring and the ethyl groups of the esters form a non-polar, hydrophobic backbone. This part of the molecule contributes to solubility in non-polar or moderately polar solvents.[1]

The principle of "like dissolves like" is paramount in predicting solubility.[3][4][5] Therefore, the compound is expected to exhibit good solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is likely to be more limited due to the presence of the polar functional groups.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Methanol | Polar Protic | High | Can act as a hydrogen bond donor and acceptor, effectively solvating both the hydroxyl and ester groups. |

| Ethanol | Polar Protic | High | Similar to methanol, its polarity and hydrogen bonding capabilities should lead to good solubility. |

| Isopropanol | Polar Protic | Moderate to High | Good hydrogen bonding capabilities, though the larger alkyl group slightly reduces polarity compared to methanol and ethanol. |

| Acetone | Polar Aprotic | High | A strong dipole moment allows for effective dipole-dipole interactions with the ester groups. It can also accept hydrogen bonds from the hydroxyl group. |

| Ethyl Acetate | Polar Aprotic | Moderate | As an ester itself, it shares structural similarities. However, it is less polar than ketones like acetone.[6] |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | Capable of dipole-dipole interactions but lacks hydrogen bonding capabilities, which may limit its ability to solvate the hydroxyl group effectively. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | A polar ether that can act as a hydrogen bond acceptor, facilitating dissolution. |

| Acetonitrile | Polar Aprotic | Moderate | A polar solvent that can engage in dipole-dipole interactions, but is a weaker hydrogen bond acceptor than other polar aprotic solvents. |

| Toluene | Non-polar | Low | Primarily relies on van der Waals forces, which are less effective at solvating the polar hydroxyl and ester groups. |

| Hexane | Non-polar | Insoluble | As a non-polar alkane, it cannot effectively solvate the polar functional groups of the molecule. |

| Diethyl Ether | Slightly Polar | Low to Moderate | Can act as a hydrogen bond acceptor, but its overall low polarity and inability to donate hydrogen bonds limit its solvating power for this molecule. |

General Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.[7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered, saturated solution with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizations

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing compound solubility.

References

- 1. tutorchase.com [tutorchase.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 4. teachy.ai [teachy.ai]

- 5. education.com [education.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Synthesis of Diethyl 5-(hydroxymethyl)isophthalate from diethyl 1,3,5-benzenetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethyl 5-(hydroxymethyl)isophthalate from Diethyl 1,3,5-benzenetricarboxylate. The synthesis involves the selective reduction of a carboxylic acid in the presence of ester functionalities, a crucial transformation in the synthesis of complex organic molecules.

Reaction Overview

The synthesis commences with Diethyl 1,3,5-benzenetricarboxylate, which is more accurately named Diethyl 5-carboxyisophthalate. The core of this synthesis is the chemoselective reduction of the single carboxylic acid group to a primary alcohol, leaving the two ethyl ester groups intact. Borane complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BMS), are the reagents of choice for this transformation due to their well-established selectivity for carboxylic acids over esters.

The overall chemical transformation is depicted below:

Figure 1: Reaction scheme for the synthesis of this compound.

Data Presentation

The physical and chemical properties of the key compounds involved in this synthesis are summarized in the tables below for easy reference and comparison.

Table 1: Properties of Starting Material

| Property | Value |

| Compound Name | Diethyl 5-carboxyisophthalate |

| Synonyms | Diethyl 1,3,5-benzenetricarboxylate |

| CAS Number | 4105-93-5 |

| Molecular Formula | C13H14O6 |

| Molecular Weight | 266.25 g/mol |

| Appearance | Solid |

| Melting Point | 152-154 °C |

Table 2: Properties of Final Product

| Property | Value |

| Compound Name | This compound |

| CAS Number | 181425-91-2 |

| Molecular Formula | C13H16O5 |

| Molecular Weight | 252.26 g/mol |

| Appearance | White to off-white solid[1] |

| Melting Point | 82-85 °C[1][2] |

| Purity (typical) | ≥98%[3] |

Experimental Protocol

The following is a representative experimental protocol for the selective reduction of Diethyl 5-carboxyisophthalate. This protocol is based on established procedures for the borane-mediated reduction of carboxylic acids in the presence of esters.

Materials:

-

Diethyl 5-carboxyisophthalate

-

Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with Diethyl 5-carboxyisophthalate. The flask is flushed with an inert gas (nitrogen or argon).

-

Dissolution: Anhydrous THF is added to the flask to dissolve the starting material.

-

Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

-

Addition of Reducing Agent: A solution of borane-THF (typically 1.5 to 2.0 equivalents relative to the carboxylic acid) is added dropwise to the stirred solution of the starting material via the dropping funnel over a period of 30-60 minutes. The temperature should be maintained at 0 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours, or until TLC analysis indicates complete consumption of the starting material).

-

Quenching: The reaction is carefully quenched by slowly adding methanol dropwise at 0 °C to decompose the excess borane. Vigorous hydrogen gas evolution will be observed.

-

Work-up: The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether (or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Experimental Workflow

The logical flow of the experimental procedure is visualized in the diagram below.

Figure 2: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of Diethyl 5-(hydroxymethyl)isophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₅ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 252.26 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 82-85 °C | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| SMILES | CCOC(=O)c1cc(CO)cc(c1)C(=O)OCC | --INVALID-LINK--, --INVALID-LINK-- |

| InChI | InChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3 | --INVALID-LINK--, --INVALID-LINK-- |

Spectroscopic Data

Despite extensive searches, experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for Diethyl 5-(hydroxymethyl)isophthalate were not found in the public domain. The following sections provide predicted mass spectrometry data and general methodologies for acquiring the requisite spectra.

Mass Spectrometry

Predicted mass spectrometry data is available from PubChem. This data can be valuable for preliminary identification and for guiding experimental mass spectrometry analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 253.10706 |

| [M+Na]⁺ | 275.08900 |

| [M+K]⁺ | 291.06294 |

| [M+NH₄]⁺ | 270.13360 |

| [M-H]⁻ | 251.09250 |

Data sourced from PubChem.[1]

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is also noted as being available on SpectraBase, though direct access to the data may require a subscription.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed NMR analysis is crucial for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired chemical shift window.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the proton signals to the molecular structure.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester groups, and the C-O stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization (ESI)-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, as well as other adducts.

-

Data Analysis: Determine the molecular weight from the mass of the molecular ion. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound. While experimental spectra are currently elusive in the public domain, the provided information on its properties and generalized analytical protocols offers a starting point for its comprehensive characterization.

References

Chemical structure and IUPAC name of Diethyl 5-(hydroxymethyl)isophthalate

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and IUPAC Name

IUPAC Name: diethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate[1]

Chemical Structure:

Caption: 2D structure of Diethyl 5-(hydroxymethyl)isophthalate.

The molecule consists of a central benzene ring substituted at positions 1, 3, and 5. Two ethyl ester groups are attached at positions 1 and 3, and a hydroxymethyl group is at position 5.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 181425-91-2 | |

| Molecular Formula | C₁₃H₁₆O₅ | [1] |

| Molecular Weight | 252.26 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 82-85 °C | [3] |

| Boiling Point (Predicted) | 398.6 ± 37.0 °C | [2][4] |

| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [2][4] |

| pKa (Predicted) | 14.25 ± 0.10 | [2][4] |

| SMILES | CCOC(=O)c1cc(CO)cc(c1)C(=O)OCC | [1] |

| InChI | InChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3 | [1] |

Mass Spectrometry (Predicted Data) [1]

| Adduct | m/z |

| [M+H]⁺ | 253.10706 |

| [M+Na]⁺ | 275.08900 |

| [M-H]⁻ | 251.09250 |

| [M+NH₄]⁺ | 270.13360 |

| [M+K]⁺ | 291.06294 |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be inferred from standard organic chemistry principles. A common method for the preparation of such a compound would involve the reduction of the corresponding aldehyde or carboxylic acid precursor.

One potential precursor is Diethyl 1,3,5-benzenetricarboxylate .[4][5] A selective reduction of one of the three ester groups to a hydroxymethyl group would yield the desired product. This selective reduction can be challenging and would require careful control of reaction conditions and the choice of reducing agent.

Another logical starting material is 5-(hydroxymethyl)isophthalic acid . Esterification of the two carboxylic acid groups with ethanol under acidic conditions would yield this compound.

Experimental Protocols

As a detailed, peer-reviewed synthesis protocol for this compound is not available, a general procedure for a related transformation is provided for illustrative purposes. The following is a protocol for the synthesis of diethyl bis(hydroxymethyl)malonate, which involves the reaction of a diethyl ester with formaldehyde.[6] This illustrates the type of experimental steps that might be involved in the synthesis of compounds with hydroxymethyl groups.

Illustrative Protocol: Synthesis of Diethyl Bis(hydroxymethyl)malonate [6]

-

A solution of formaldehyde (2 moles) and potassium bicarbonate (8 g) is prepared in an 800-ml beaker in a water bath at 20°C with mechanical stirring.

-

Diethyl malonate (1 mole, 160 g) is added dropwise over 40-50 minutes, maintaining the reaction temperature at 25-30°C.

-

Stirring is continued for an additional hour.

-

The reaction mixture is transferred to a separatory funnel, and a saturated solution of ammonium sulfate (320 ml) is added.

-

The mixture is extracted with diethyl ether (320 ml).

-

The ethereal extract is dried with anhydrous sodium sulfate (20 g) for one hour and then filtered.

-

The ether is distilled off until the liquid temperature reaches 45-50°C.

-

Volatile materials are removed under vacuum (20-30 mm) at 40°C until crystallization begins and for an additional 30 minutes.

-

Isopropyl ether (500 ml) is added, and the mixture is warmed to 50°C to dissolve the product.

-

The solution is cooled in an ice-water bath with stirring to induce crystallization.

-

The resulting crystal suspension is refrigerated for one hour, filtered, and the crystals are dried.

Disclaimer: This is an illustrative protocol for a related compound and would require significant adaptation and optimization for the synthesis of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. The presence of three distinct functional groups—two esters and a primary alcohol—on a rigid aromatic core allows for a variety of chemical transformations.

A patent has described the use of this compound as a starting material in the synthesis of biomolecules with multiple attachment moieties for binding to substrate surfaces. In this application, the hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to introduce a phosphoramidite group, which is a key reagent in solid-phase oligonucleotide synthesis. This highlights its utility in the development of materials for bio-analytical applications such as DNA microarrays.

The isophthalate scaffold is a common motif in medicinal chemistry, and the introduction of a hydroxymethyl group provides a handle for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.

References

- 1. PubChemLite - this compound (C13H16O5) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 181425-91-2 [chemicalbook.com]

- 3. This compound 98 181425-91-2 [sigmaaldrich.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1,3,5-苯三羧酸二乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Navigating the Safe Handling of Diethyl 5-(hydroxymethyl)isophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for Diethyl 5-(hydroxymethyl)isophthalate (CAS No: 181425-91-2). The information presented herein is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C13H16O5 | [1][2][3] |

| Molecular Weight | 252.26 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 82-85 °C (lit.) | [1][2][4][5] |

| Boiling Point (Predicted) | 398.6 ± 37.0 °C | [1][2][5] |

| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [1][2][5] |

| pKa (Predicted) | 14.25 ± 0.10 | [1][2][5] |

Hazard Identification and Classification

This compound is classified as an irritant.[1][2] The GHS hazard classifications and corresponding statements are crucial for risk assessment in the laboratory.

| Hazard Classification | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [4] |

Hazard Symbols:

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be used:

-

Eye Protection: Eyeshields or safety glasses.[4]

-

Hand Protection: Protective gloves.[4]

-

Respiratory Protection: A dust mask, such as a type N95 (US), is recommended, especially when handling the solid form where dust generation is possible.[4]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, the use of a fume hood or other appropriate exhaust ventilation is recommended.

Storage

Store this compound in a tightly closed container in a dry and well-ventilated place. It is recommended to store the compound in a cool place and at room temperature.[5] This chemical is classified as a combustible solid.[4][6]

First Aid Measures

In the event of exposure, the following first aid measures should be taken. In all cases, it is advisable to consult a physician and show them the safety data sheet for the compound.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration.

-

If swallowed: Never give anything by mouth to an unconscious person.

Toxicological Information

Experimental Workflow: Safe Handling of this compound

The following diagram outlines a general workflow for the safe handling of this compound in a research setting.

Caption: General workflow for the safe handling of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 181425-91-2 [chemicalbook.com]

- 4. This compound 98 181425-91-2 [sigmaaldrich.com]

- 5. 181425-91-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

Physical properties like melting point and boiling point of Diethyl 5-(hydroxymethyl)isophthalate

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of Diethyl 5-(hydroxymethyl)isophthalate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available data for these physical constants and presents generalized, yet detailed, experimental protocols for their determination.

Physical Properties Data

The physical characteristics of a compound are crucial for its identification, purity assessment, and handling.[1][2] this compound is a solid at room temperature.[3][4] The experimentally determined melting point and the predicted boiling point are summarized below.

| Physical Property | Value | Data Type |

| Melting Point | 82-85 °C | Experimental (literature)[3][4][5][6][7] |

| Boiling Point | 398.6 ± 37.0 °C | Predicted[3][5][7][8] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the melting and boiling points of organic compounds like this compound.

The melting point is the temperature at which a solid transitions into a liquid.[2] It is a key indicator of a compound's purity; pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to lower and broaden this range.[9] The capillary tube method is a common and reliable technique for this measurement.[10]

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, solid this compound is finely powdered.[10][11] The open end of a glass capillary tube is then pressed into the powder and gently tapped on a hard surface to pack the sample into the sealed end, forming a column of approximately 3 mm in height.[9]

-

Apparatus Setup: The packed capillary tube is inserted into the heating block of a melting point apparatus, alongside a calibrated thermometer.[9]

-

Heating and Observation: The apparatus is heated rapidly to a temperature about 5-10°C below the expected melting point (around 70-75°C for this compound). The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[9][10]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.[9] For accuracy, the determination should be repeated at least twice, and the results should be consistent.

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to change into a gaseous state.[1][12][13] As this property is dependent on pressure, it is crucial to record the barometric pressure at the time of measurement for high accuracy.[12]

Protocol: Capillary Method (Siwoloboff's Method)

-

Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube or fusion tube.[1][14] A capillary tube, sealed at one end, is placed into the liquid with its open end submerged.[13][14]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., a Thiele tube with mineral oil) or placed in a heating block.[10][13][14]

-

Heating and Observation: The apparatus is heated gently.[14] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[14]

-

Data Recording: At this point, the heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[13]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the characterization of a synthesized chemical compound, focusing on the determination of its physical properties.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. pennwest.edu [pennwest.edu]

- 3. 181425-91-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. ジエチル5-(ヒドロキシメチル)イソフタラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 181425-91-2 [m.chemicalbook.com]

- 6. This compound | 181425-91-2 [chemicalbook.com]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chembk.com [chembk.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

The Versatile Building Block: A Technical Guide to Diethyl 5-(hydroxymethyl)isophthalate in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 5-(hydroxymethyl)isophthalate is a functionalized aromatic compound with significant potential as a monomer and building block in the synthesis of advanced materials. Its unique structure, featuring two diethyl ester groups and a reactive hydroxymethyl group, allows for its incorporation into a variety of polymer architectures, including linear polyesters, and more complex three-dimensional structures like dendrimers. This guide explores the synthesis, potential applications, and material properties of polymers derived from this versatile molecule, with a particular focus on its use in creating functional and modifiable nanomaterials.

Introduction

The demand for advanced materials with tailored properties has driven research into the development of novel monomers that can impart specific functionalities to polymers. This compound emerges as a promising candidate in this arena. The presence of the hydroxymethyl group provides a reactive site for post-polymerization modification, enabling the introduction of a wide array of chemical moieties to the polymer backbone. This opens up possibilities for applications in drug delivery, specialty coatings, and functional nanoparticles. This document serves as a comprehensive resource on the state-of-the-art concerning this compound in materials science.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in materials synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₅ | [1][2][3] |

| Molecular Weight | 252.26 g/mol | [1][2][3] |

| Melting Point | 82-85 °C | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in common organic solvents | Inferred from structure |

Synthesis and Polymerization

This compound can be synthesized from diethyl 1,3,5-benzenetricarboxylate.[2] Its primary application in materials science lies in its use as a monomer for producing polymers with pendant functional groups.

Synthesis of Functionalized Dendrimers

One of the most well-documented applications of a close structural analog, dimethyl 5-(bromomethyl)isophthalate, is in the convergent synthesis of polyether dendrimers with an isophthalate-terminated surface. This process offers a high degree of control over the molecular architecture and allows for subsequent modification of the surface groups. The synthesis using this compound would follow a similar convergent approach.

Experimental Protocol: Convergent Synthesis of Isophthalate-Terminated Dendrimers

Part 1: Dendron Synthesis

-

Preparation of the First-Generation Dendron:

-

React 3,5-dihydroxybenzyl alcohol with two equivalents of a protected bromomethyl isophthalate derivative (e.g., Diethyl 5-(bromomethyl)isophthalate) in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., 18-crown-6) in a suitable solvent like acetone.

-

The reaction is typically carried out at reflux for 24-48 hours.

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The resulting first-generation dendron with a central hydroxyl group and peripheral diethyl isophthalate groups is purified by column chromatography.

-

-

Activation of the Focal Point:

-

The hydroxyl group at the focal point of the dendron is converted to a good leaving group, such as a bromide, by reacting with a brominating agent (e.g., PBr₃ or CBr₄/PPh₃).

-

-

Growth to Higher Generations:

-

Repeat the Williamson ether synthesis by reacting the focal point-activated dendron with 3,5-dihydroxybenzyl alcohol to build the next generation.

-

This iterative process of etherification and activation is continued until the desired dendron generation is achieved.

-

Part 2: Dendrimer Formation

-

Core Attachment:

-

React the focal point-activated dendrons with a multifunctional core molecule, such as 4,4'-biphenol, in the presence of a base and phase-transfer catalyst.

-

The stoichiometry is adjusted based on the number of reactive sites on the core and the desired number of dendritic wedges to be attached.

-

The reaction mixture is typically heated to ensure complete coupling.

-

-

Purification:

-

The final dendrimer is purified by precipitation and/or column chromatography to remove any unreacted starting materials and byproducts.

-

Caption: Convergent synthesis of isophthalate-terminated dendrimers.

Post-Polymerization Modification: Tailoring Surface Functionality

The true utility of incorporating this compound into polymer structures lies in the reactivity of its ester and hydroxymethyl groups. The peripheral ester groups on the dendrimers can be readily modified to introduce a variety of functional groups, thereby altering the material's properties and potential applications.

Hydrolysis to Carboxylic Acids

The diethyl ester groups on the dendrimer surface can be hydrolyzed to carboxylic acids, which can then serve as handles for further conjugation or to impart pH-responsiveness.

Experimental Protocol: Hydrolysis of Dendrimer Surface Esters

-

Dissolve the isophthalate-terminated dendrimer in a suitable solvent mixture, such as THF and water.

-

Add an excess of a strong base, such as potassium hydroxide (KOH).

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) to protonate the carboxylate groups.

-

Extract the carboxylic acid-terminated dendrimer with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

Amide-Ester Interchange

The ester groups can be converted to amides by reacting with primary amines, such as ethanolamine. This introduces hydroxyl groups and amide linkages, which can alter the material's hydrophilicity and hydrogen-bonding capabilities.

Experimental Protocol: Amide-Ester Interchange with Ethanolamine

-

Dissolve the isophthalate-terminated dendrimer in a suitable solvent, such as ethanol.

-

Add a large excess of ethanolamine.

-

Heat the reaction mixture to reflux and stir for 24-48 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and precipitate the product by adding it to a non-solvent (e.g., water or diethyl ether).

-

Collect the precipitate by filtration and wash it thoroughly to remove excess ethanolamine.

-

Dry the resulting amide-terminated dendrimer under vacuum.

Caption: Surface modification pathways for isophthalate-terminated dendrimers.

Potential Applications in Materials Science

The ability to create well-defined, functionalized polymers and dendrimers using this compound opens up a wide range of potential applications.

-

Drug Delivery: The modified dendrimers can be used as nanocarriers for therapeutic agents. The surface functionalities can be conjugated with targeting ligands to direct the carrier to specific cells or tissues. The internal cavities of the dendrimers can encapsulate drug molecules.

-

Biomaterials: The introduction of biocompatible functional groups can lead to the development of novel biomaterials for tissue engineering and regenerative medicine.

-

Coatings and Adhesives: The pendant functional groups can be used to crosslink the polymer chains, leading to the formation of durable and functional coatings with tailored surface properties.

-

Catalysis: The functional groups on the dendrimer periphery can act as catalytic sites or as scaffolds for attaching catalytic metal nanoparticles.

Material Properties of Analogous Systems

| Property | Analogous System | Typical Values/Observations |

| Thermal Stability | Aromatic Polyesters | Generally high thermal stability, with decomposition temperatures often exceeding 300 °C. |

| Glass Transition Temp. (Tg) | Polyether Dendrimers | Tg increases with dendrimer generation due to increased chain rigidity and intermolecular interactions. |

| Solubility | Functionalized Dendrimers | Highly dependent on the surface functionality. Can be tailored from hydrophobic to hydrophilic. |

| Mechanical Properties | Crosslinked Polyesters | Can range from soft and flexible to hard and rigid depending on the crosslink density and the nature of the crosslinking agent. |

Conclusion

This compound is a highly promising monomer for the synthesis of advanced functional materials. Its key advantage lies in the ability to introduce a pendant hydroxymethyl group, which, along with the ester functionalities, provides a versatile platform for post-polymerization modification. The synthesis of well-defined architectures, such as dendrimers, with tailored surface properties has been demonstrated with structurally similar monomers, highlighting the potential of this compound. Further research into the polymerization of this compound and the characterization of the resulting materials is warranted to fully unlock its potential in diverse fields, from materials science to drug development.

References

Methodological & Application

Synthesis Protocol for Diethyl 5-(hydroxymethyl)isophthalate: An Application Note for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed, step-by-step protocol for the chemical synthesis of Diethyl 5-(hydroxymethyl)isophthalate. This compound serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and functional materials. The protocol outlined below describes the reduction of Diethyl 5-formylisophthalate using sodium borohydride.

Chemical Reaction

The synthesis proceeds via the selective reduction of the aldehyde functional group of Diethyl 5-formylisophthalate to a primary alcohol, leaving the ethyl ester groups intact.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl 5-formylisophthalate | 1.0 eq | [1] |

| Sodium borohydride (NaBH4) | 1.5 - 2.0 eq | [2][3] |

| Solvent | ||

| Tetrahydrofuran (THF) | Varies | [2] |

| Methanol (MeOH) | Varies | [2] |

| Reaction Conditions | ||

| Temperature | Room Temperature to Reflux | [2][3] |

| Reaction Time | 2 - 5 hours | [2][3] |

| Product Characterization | ||

| Molecular Formula | C13H16O5 | [4][5][6] |

| Molecular Weight | 252.26 g/mol | [4][5][6] |

| Melting Point | 82-85 °C | [4][7] |

| Purity (typical) | ≥98% | [6] |

| Yield | ||

| Expected Yield | 70-92% | [2][3] |

Experimental Protocol

This protocol is adapted from a general procedure for the reduction of aromatic esters and aldehydes using sodium borohydride.[2][8]

Materials:

-

Diethyl 5-formylisophthalate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 2N solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Diethyl 5-formylisophthalate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: To the stirred solution, carefully add sodium borohydride (1.5 - 2.0 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 hours.[2][3]

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously add 2N hydrochloric acid (HCl) to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the organic product.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a white to off-white solid.

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

- 1. 5-FORMYL-ISOPHTHALIC ACID DIETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chembk.com [chembk.com]

- 6. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 7. alkalisci.com [alkalisci.com]

- 8. scholars.iwu.edu [scholars.iwu.edu]

Experimental procedure for the purification of Diethyl 5-(hydroxymethyl)isophthalate by recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Diethyl 5-(hydroxymethyl)isophthalate via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further research and development applications. The protocol outlines solvent selection, the recrystallization procedure, and methods for assessing purity.

Introduction

This compound is a substituted aromatic ester containing a reactive hydroxymethyl group, making it a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical compounds. The purity of this starting material is crucial for the successful synthesis of downstream products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. This protocol details a reliable method for the purification of this compound.

Data Presentation

| Parameter | Value | Unit | Notes |

| Starting Material | Crude this compound | - | Assumed to be a solid. |

| Purity of Starting Material | >80% (assumed) | % | The success of recrystallization is generally higher with starting material that is at least 80% pure.[1] |

| Recrystallization Solvent System | Ethyl Acetate / Hexane | - | A common solvent mixture for polar compounds like esters.[2][3] |

| Melting Point (Pure) | 82-85 | °C | A key indicator of purity.[4] |

| Expected Recovery | 70-90 | % | Dependent on the initial purity of the crude product. |

Experimental Protocol

Materials and Equipment:

-

Crude this compound

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Erlenmeyer flasks (appropriate sizes)

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Glass funnel

-

Spatula

-

Watch glass

-

Ice bath

-

Vacuum oven or desiccator

-

Melting point apparatus

Procedure:

-

Solvent Selection and Dissolution:

-

Place a sample of the crude this compound into a clean Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of ethyl acetate (a "good" solvent) to the flask. The principle of "like dissolves like" suggests that an ester would be soluble in ethyl acetate.[2][5]

-

Gently heat the mixture on a hot plate while stirring to facilitate dissolution. Add more ethyl acetate in small portions until the solid is completely dissolved at the elevated temperature. Avoid adding a large excess of solvent.[1][6]

-

-

Hot Filtration (Optional):

-

If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

-

Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate.

-

Place a piece of fluted filter paper in the preheated funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.[6]

-

-

Crystallization:

-

To the hot, clear solution of the compound in ethyl acetate, slowly add hexane (a "poor" solvent) dropwise while stirring. Continue adding hexane until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

-

Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution again.[7]

-

Remove the flask from the hot plate and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[1]

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

-

Isolation and Drying of Crystals:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

-

Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the compound's melting point or in a desiccator until a constant weight is achieved.

-

-

Purity Assessment:

-

Determine the melting point of the dried, recrystallized this compound. A sharp melting point range close to the literature value (82-85 °C) is indicative of high purity.[4]

-

Calculate the percent recovery of the purified product.

-

Visualization

Caption: Workflow for the purification of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. rubingroup.org [rubingroup.org]

Application Notes and Protocols for Polyester Synthesis Using Diethyl 5-(hydroxymethyl)isophthalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl 5-(hydroxymethyl)isophthalate as a functional monomer in polyester synthesis. The inclusion of this monomer introduces a pendant hydroxymethyl group into the polyester backbone, offering a site for further chemical modification and influencing the final properties of the polymer. This functionality is of significant interest for applications in drug delivery, biomaterials, and advanced coatings.

Due to the limited availability of direct experimental data for the polymerization of this compound in peer-reviewed literature, this document presents generalized protocols and data from analogous functionalized polyester systems. These examples serve as a strong starting point for the development of specific synthetic procedures and for understanding the potential characteristics of the resulting polymers.

Introduction to Functionalized Polyesters

Aliphatic and aromatic polyesters are a versatile class of polymers known for their biodegradability, biocompatibility, and broad range of physical properties. The incorporation of functional groups, such as the hydroxyl group from this compound, into the polymer chain can significantly enhance their utility.[1][2] These functional moieties can increase hydrophilicity, modulate degradation rates, and provide reactive sites for the covalent attachment of bioactive molecules, drugs, or targeting ligands.[2]

The synthesis of functionalized polyesters can be achieved through various methods, including step-growth polymerization (polycondensation) and ring-opening polymerization.[1] The choice of synthetic route depends on the desired polymer properties, the nature of the monomers, and the scalability of the process.

Properties of this compound

| Property | Value | Reference |

| CAS Number | 181425-91-2 | [3] |

| Molecular Formula | C13H16O5 | [3] |

| Molecular Weight | 252.26 g/mol | [3] |

| Melting Point | 82-85 °C | [3] |

| Appearance | Solid | [3] |

| Functional Groups | Ester, Hydroxyl | [3] |

Analogous Quantitative Data for Functionalized Polyesters

The following table summarizes key properties of various functionalized polyesters synthesized using monomers analogous to this compound. This data provides an insight into the range of molecular weights and thermal properties that can be expected.

| Co-monomers | Polymerization Method | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |

| 2,5-Bis(hydroxymethyl)furan (BHMF) and Diethyl Succinate | Enzymatic Polycondensation | 2100 | 1.77 | - | - | [4] |

| 2,5-Bis(hydroxymethyl)furan (BHMF) and Diethyl Adipate | Enzymatic Polycondensation | 2300 | 1.52 | - | - | [4] |

| 2,5-Bis(hydroxymethyl)furan (BHMF) and Diethyl Sebacate | Enzymatic Polycondensation | 2300 | 1.29 | - | - | [4] |

| Ricinoleic Acid and Diethylene Glycol | Polycondensation | ~2000 | 1.33 - 1.49 | -70 to -80 | - | [5] |

| Glycerol and Sebacic Acid (cured) | Melt Polycondensation | - | - | < -100 | - | [6] |

| 1,4-Butanediol, Sebacic Acid, and D-Glucose derivative | Melt Polycondensation | > high | - | Increases with glucose content | Decreases with glucose content | [7] |

Experimental Protocols

The following are detailed protocols for polyester synthesis that can be adapted for the use of this compound.

Protocol 1: Two-Stage Melt Polycondensation

This protocol is a common method for synthesizing high molecular weight polyesters and can be adapted for the reaction of this compound with a dicarboxylic acid.

Materials:

-

This compound

-

Dicarboxylic acid (e.g., Sebacic acid, Adipic acid)

-

Catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide)

-

High-vacuum pump

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

Procedure:

-

Esterification:

-

Charge the reaction vessel with equimolar amounts of this compound and the chosen dicarboxylic acid.

-

Add the catalyst (typically 0.05-0.1 mol% relative to the diacid).

-

Heat the mixture under a slow stream of nitrogen to 180-200°C with continuous stirring.

-

Maintain this temperature for 2-4 hours to facilitate the initial esterification and removal of ethanol and water.

-

-

Polycondensation:

-

Gradually increase the temperature to 220-250°C.

-

Slowly apply a vacuum (e.g., down to <1 mmHg) to remove the byproducts and drive the polymerization reaction forward.

-

Continue the reaction for several hours (4-8 hours) until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polyester can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).

-

Protocol 2: Enzymatic Polycondensation in Solution

This method utilizes a lipase catalyst for a milder, more selective polymerization, which can be advantageous for preserving the functionality of the monomers. This protocol is adapted from the synthesis of furan-based polyesters.[4]

Materials:

-

This compound

-

Dicarboxylic acid diethyl ester (e.g., Diethyl sebacate)

-

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

-

High-boiling point solvent (e.g., Diphenyl ether)

-

Molecular sieves (4 Å)

-

Reaction vessel with a nitrogen inlet and a vacuum connection

Procedure:

-

Oligomerization:

-

In the reaction vessel, combine equimolar amounts of this compound and the diacid diethyl ester in diphenyl ether.

-

Add immobilized CALB (typically 10% by weight of monomers) and activated molecular sieves.

-

Heat the mixture to 70-90°C under a gentle flow of nitrogen for 2-4 hours with stirring.

-

-

Polycondensation:

-

Increase the temperature to 90-110°C.

-

Apply a vacuum to the system to remove the ethanol byproduct, which drives the equilibrium towards the formation of higher molecular weight polyester.[4]

-

Continue the reaction under vacuum for 24-72 hours.

-

-

Purification:

-

Cool the reaction mixture and dissolve the polymer in a suitable solvent such as chloroform.

-

Filter the solution to remove the enzyme and molecular sieves.

-

Precipitate the polyester by adding the solution to a non-solvent like cold methanol.

-

Collect the polymer by filtration and dry it under vacuum.

-

Visualizations

Caption: General workflow for the synthesis and characterization of polyesters.

Caption: Logical relationship for creating functional polyester conjugates.

References

- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-(羟甲基)异酞酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. mdpi.com [mdpi.com]

- 7. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for Dendrimer Synthesis Using Diethyl 5-(hydroxymethyl)isophthalate as a Branching Unit

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dendrimers using Diethyl 5-(hydroxymethyl)isophthalate as a key branching unit. This monomer is particularly suited for the convergent synthesis of poly(aryl ether) dendrimers, which are of significant interest in drug delivery and other biomedical applications due to their defined structure, multivalency, and biocompatibility.

Introduction to this compound in Dendrimer Synthesis

This compound is a versatile AB2-type monomer for the construction of dendrimers. Its structure incorporates a focal hydroxyl group (the 'A' functionality) that can be reacted in the final step of a convergent synthesis, and two latent 'B' functionalities in the form of ester groups which, after reduction, provide the branching points for the next generation of the dendron. The convergent approach, building the dendrimer from the periphery towards the core, allows for precise control over the molecular structure and minimizes defects, which is crucial for applications in drug delivery where batch-to-batch consistency is paramount.[1][2]

The resulting poly(aryl ether) dendrimers possess a stable backbone and can be functionalized at the periphery for drug attachment, targeting moieties, or solubility enhancers. The internal cavities of these dendrimers can also encapsulate hydrophobic drug molecules, improving their bioavailability.[3]

Experimental Protocols

The following protocols describe a generalized convergent synthesis of poly(aryl ether) dendrons using this compound as the foundational branching unit. This is followed by the attachment of the dendrons to a multifunctional core to form the final dendrimer.

Materials and General Methods

-

Reagents: this compound, benzyl bromide, potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Lithium aluminum hydride (LiAlH4), 1,3,5-trihydroxybenzene (core), and other standard laboratory solvents and reagents should be of high purity.

-

Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator.

-

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are essential for monitoring the reaction progress and characterizing the final products.[4][5]

Synthesis of First-Generation (G1) Dendron